MK-571 Methyl Ester

Multidrug Resistance MRP1 ABC Transporter

MK-571 Methyl Ester (CAS 120443-15-4) is a cell-permeable methyl ester prodrug of MK-571 (L-660711), a well-characterized antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and an inhibitor of multidrug resistance-associated proteins (MRP1, MRP2, MRP4). The methyl ester modification masks the carboxylic acid group of the parent MK-571 acid (sodium salt), enhancing passive diffusion across biological membranes.

Molecular Formula C27H29ClN2O3S2
Molecular Weight 529.1 g/mol
CAS No. 120443-15-4
Cat. No. B131829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-571 Methyl Ester
CAS120443-15-4
Synonyms3-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propanoic Acid Methyl Ester; 
Molecular FormulaC27H29ClN2O3S2
Molecular Weight529.1 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC
InChIInChI=1S/C27H29ClN2O3S2/c1-30(2)25(31)13-15-34-27(35-16-14-26(32)33-3)21-6-4-5-19(17-21)7-11-23-12-9-20-8-10-22(28)18-24(20)29-23/h4-12,17-18,27H,13-16H2,1-3H3/b11-7+
InChIKeyLKJDBNVYDOBYMF-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MK-571 Methyl Ester (CAS 120443-15-4): A Cell-Permeable Prodrug for MRP1 Inhibition Research


MK-571 Methyl Ester (CAS 120443-15-4) is a cell-permeable methyl ester prodrug of MK-571 (L-660711), a well-characterized antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and an inhibitor of multidrug resistance-associated proteins (MRP1, MRP2, MRP4) [1]. The methyl ester modification masks the carboxylic acid group of the parent MK-571 acid (sodium salt), enhancing passive diffusion across biological membranes . Following cellular uptake, the compound undergoes intracellular esterase-mediated hydrolysis to yield the active MK-571 acid, which then engages its molecular targets [1]. This compound is supplied as a yellow oil soluble in dichloromethane and ethyl acetate and is intended for research use only, primarily as an analytical reference standard or a synthetic precursor .

Why MK-571 Sodium Salt Cannot Simply Replace MK-571 Methyl Ester in Cell-Based Assays


Substituting MK-571 sodium salt (the active acid form) for MK-571 methyl ester without considering their fundamentally different physicochemical and pharmacokinetic properties can compromise experimental outcomes. MK-571 sodium is a highly polar, negatively charged carboxylate species at physiological pH, which severely limits its passive diffusion across cell membranes [1]. In contrast, the methyl ester prodrug is uncharged and significantly more lipophilic, with a predicted LogP of approximately 6.57 , enabling rapid cellular entry. This difference is critical in assays requiring intracellular target engagement, where the sodium salt may exhibit delayed onset or reduced potency due to poor membrane permeability [1]. Furthermore, MK-571 sodium is orally bioavailable in vivo, whereas the methyl ester is designed for in vitro cellular studies or as a synthetic intermediate [1]. Procurement of the wrong form for a specific experimental model can lead to misinterpretation of transporter kinetics or false-negative results.

Quantitative Evidence for Selecting MK-571 Methyl Ester Over Alternative Forms and Analogs


MRP1 Inhibition Potency: MK-571 Acid Demonstrates High Potency While Methyl Ester Serves as Pro-Drug

The active form of the compound (MK-571 acid, derived from hydrolysis of MK-571 methyl ester or administered as MK-571 sodium salt) potently inhibits MRP1-mediated transport. In inside-out vesicle assays prepared from human erythrocytes, MK-571 inhibited transport of the MRP1 substrate [3H]DNP-SG (3 μM) with an IC50 of 1.1 μM, compared to the antimalarial mefloquine, which exhibited an IC50 of 127 μM [1]. For MRP4-mediated transport of [3H]cGMP (3.3 μM), MK-571 showed an IC50 of 0.41 μM versus mefloquine's IC50 of 21 μM [1]. This establishes MK-571 as approximately 115-fold more potent than mefloquine at MRP1 and approximately 51-fold more potent at MRP4. Note that MK-571 methyl ester must undergo intracellular esterase cleavage to yield this active inhibitory moiety; the ester itself is not active at these transporters. Procurement of the methyl ester is specifically for applications requiring enhanced cellular penetration or use as a synthetic intermediate, whereas the sodium salt is the appropriate choice for direct inhibitor studies in cell-free systems .

Multidrug Resistance MRP1 ABC Transporter Chemosensitization

Transporter Selectivity Profile: MRP vs. P-gp Differentiation at Defined Concentrations

The active acid form of MK-571 exhibits concentration-dependent selectivity for MRP family transporters over P-glycoprotein (P-gp). In Caco-2 cell monolayers, MK-571 (50 μM) inhibited efflux of both P-gp substrates (paclitaxel, digoxin) and BCRP substrates (estrone-3-sulfate, genistein), indicating non-selective inhibition at this high concentration [1]. However, in MDCK-MDR1 cells engineered to overexpress human P-gp but lacking MRP2 and BCRP expression, MK-571 (50 μM) failed to inhibit paclitaxel and digoxin efflux [1]. This demonstrates that MK-571 does not directly inhibit P-gp at 50 μM; the apparent P-gp inhibition in Caco-2 cells is an indirect effect mediated through MRP2 modulation. This selectivity profile contrasts with verapamil, which directly inhibits P-gp at similar concentrations. Furthermore, in GLC4/ADR150x cells (MRP1-overexpressing, P-gp-negative), MK-571 (50 μM) increased cellular accumulation of 99mTc-HIDA by 3.4-fold relative to untreated controls, while producing no measurable effect in parental GLC4 cells or GLC4/P-gp cells [2].

Transporter Selectivity MRP2 P-glycoprotein Efflux Assays

CysLT1 Receptor Antagonism: Comparable Potency to Montelukast in Functional Assays

The active MK-571 acid demonstrates potent antagonism of the CysLT1 receptor. In functional calcium flux assays using CysLT1 recombinant cells with LTD4 as the agonist, MK-571 exhibited an IC50 of 13.9 ± 1.0 nM (geometric mean ± SEM, n > 3) [1]. By comparison, montelukast (MK-476) showed an IC50 of 16.1 ± 3.3 nM under identical conditions [1]. In [3H]-LTD4 competitive binding assays using human lung membranes, MK-571 displayed a Ki value of 2.1 ± 1.8 nM (n = 29) [2]. These values position MK-571 as equipotent or slightly more potent than montelukast, a clinically approved CysLT1 antagonist. However, the methyl ester prodrug must first undergo intracellular hydrolysis to the active acid form to exert this pharmacological effect; the ester itself does not bind the receptor. Procurement of MK-571 methyl ester is therefore inappropriate for direct receptor binding studies, which require the sodium salt formulation.

Leukotriene Receptor CysLT1 Antagonist Calcium Flux

Physicochemical Differentiation: LogP and Membrane Permeability Prediction

MK-571 methyl ester is designed with a predicted LogP of 6.565, substantially higher than the negatively charged MK-571 acid (sodium salt) form, which exists as a carboxylate anion at physiological pH with a predicted LogP well below 0 . This >6-unit LogP differential translates to significantly enhanced passive membrane permeability for the ester prodrug. The molecular weight of the methyl ester is 529.11 g/mol , while MK-571 sodium salt has a molecular weight of 537.07 g/mol . The ester group also eliminates the negative charge present on the parent acid, removing a major barrier to passive diffusion. These properties make MK-571 methyl ester the preferred form for applications requiring intracellular accumulation, as the ester readily crosses cell membranes before intracellular esterases cleave the methyl group to liberate the active MK-571 acid.

Lipophilicity Prodrug Design Cell Permeability LogP

Chemosensitization Efficacy: MK-571 Reverses MRP1-Mediated Drug Resistance

The active MK-571 acid effectively reverses MRP1-mediated resistance to chemotherapeutic agents. In A549 non-small cell lung cancer cells and HL-60/ADR leukemia cells (both with intrinsic or acquired MRP1 overexpression), treatment with MK-571 increased intracellular drug accumulation and enhanced tumor cell sensitivity to geldanamycin analogues [1]. The fold-reversal of drug resistance (calculated as the ratio of IC50 for anticancer drug alone versus IC50 with inhibitor present) demonstrates that MK-571 can substantially restore drug sensitivity in MRP1-overexpressing resistant cell lines [2]. While specific fold-reversal values vary by drug and cell line, the consistent observation across multiple studies confirms MK-571's utility as a chemosensitizer tool compound. This property distinguishes MK-571 from CysLT1-selective antagonists like montelukast, which lack MRP1 inhibitory activity and therefore cannot sensitize resistant cells [1].

Chemosensitization Multidrug Resistance Geldanamycin MRP1 Overexpression

Recommended Research Applications for MK-571 Methyl Ester (CAS 120443-15-4) Based on Quantitative Evidence


Intracellular MRP1 Functional Studies Requiring High Cytosolic Inhibitor Concentrations

MK-571 methyl ester is the preferred formulation for experiments requiring robust intracellular MRP1 inhibition. The methyl ester's high lipophilicity (predicted LogP 6.565) enables passive diffusion across the plasma membrane, after which intracellular esterases cleave the ester group to yield the active MK-571 acid . This intracellular trapping mechanism generates high local concentrations of the active inhibitor within the cytosol, achieving effective MRP1 blockade (IC50 1.1 μM for the active acid) at lower nominal extracellular concentrations than would be required for the poorly permeable sodium salt [1]. This approach is particularly valuable in primary cell cultures, stem cell models, and 3D organoid systems where passive permeability is limiting.

Synthetic Intermediate for Custom MK-571 Conjugates and Labeled Derivatives

As documented in its technical datasheet, MK-571 methyl ester serves as a direct precursor to MK-571 acid through controlled hydrolysis . The methyl ester protecting group enables synthetic chemists to perform further chemical modifications at other positions of the molecule without risking unintended reactions at the carboxylic acid moiety. Following completion of desired synthetic steps, the methyl ester is cleaved under mild basic or acidic conditions to liberate the free acid. This application is essential for laboratories developing fluorescent MK-571 conjugates, biotinylated probes, or radiolabeled derivatives for transporter imaging studies.

Analytical Reference Standard for HPLC-MS Quantification of MK-571 in Biological Matrices

MK-571 methyl ester is utilized as an analytical reference standard for developing and validating LC-MS/MS methods to quantify MK-571 acid concentrations in plasma, tissue homogenates, or cell lysates . The methyl ester exhibits distinct chromatographic retention behavior (more hydrophobic, longer retention time on reversed-phase columns) compared to the polar acid form, making it suitable as an internal standard or for calibration curve construction in bioanalytical method development. This application supports pharmacokinetic studies and intracellular concentration determinations in preclinical research.

Dual-Pathway Studies Investigating MRP1-Mediated Efflux and CysLT1 Signaling

The active MK-571 acid derived from the methyl ester prodrug uniquely inhibits both MRP1 (IC50 1.1 μM) and antagonizes CysLT1 receptors (calcium flux IC50 13.9 nM) [1]. This dual pharmacology enables experiments examining the interplay between leukotriene signaling and drug efflux pathways. For example, studies assessing whether CysLT1 activation modulates MRP1 expression or activity benefit from a single compound that simultaneously blocks the receptor and the transporter. Alternative CysLT1 antagonists like montelukast lack MRP1 inhibitory activity, while selective MRP1 inhibitors lack CysLT1 antagonism .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-571 Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.